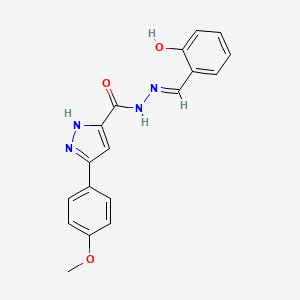![molecular formula C21H24N4O2 B6023057 5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B6023057.png)
5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole, also known as MBT or MBT-1, is a chemical compound that has gained interest in scientific research due to its potential application in the field of cancer therapy. MBT-1 belongs to the class of benzotriazole derivatives and has been shown to exhibit promising anticancer activity in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole-1 is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell proliferation and survival. This compound-1 has been shown to inhibit the activity of protein kinases such as AKT, ERK, and JNK, which are known to play a crucial role in cancer cell signaling.
Biochemical and Physiological Effects
This compound-1 has been shown to exhibit low toxicity and good bioavailability in preclinical studies. It has also been reported to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anticancer activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole-1 is its potent anticancer activity, which makes it a promising candidate for cancer therapy. However, its low solubility and stability in aqueous solutions can pose a challenge for its use in in vitro experiments. In addition, the lack of clinical data on this compound-1 limits its potential for translation into clinical practice.
Direcciones Futuras
Could include the optimization of the synthesis method to improve the solubility and stability of 5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole-1, the evaluation of its efficacy in different types of cancer, and the investigation of its mechanism of action at the molecular level. In addition, the development of this compound-1 as a prodrug or the combination with other anticancer agents could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole-1 involves the condensation reaction of 4-methoxyphenylacetic acid with 1-(2-aminopropyl)-piperidine, followed by the cyclization of the resulting intermediate with triphosgene and benzotriazole. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole-1 has been extensively studied for its anticancer properties. In vitro studies have shown that this compound-1 induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases and inducing the expression of pro-apoptotic proteins. In vivo studies have demonstrated the efficacy of this compound-1 in reducing tumor growth and metastasis in animal models of cancer.
Propiedades
IUPAC Name |
2H-benzotriazol-5-yl-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-18-9-6-15(7-10-18)4-5-16-3-2-12-25(14-16)21(26)17-8-11-19-20(13-17)23-24-22-19/h6-11,13,16H,2-5,12,14H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHVVYUNNPTSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CCCN(C2)C(=O)C3=CC4=NNN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B6022991.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6022992.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6023001.png)

![2-(1-(3-methoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6023007.png)

![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(3-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6023023.png)
![N'-(4-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6023028.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6023048.png)
![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B6023049.png)
![6-{[(5-methyl-2-furyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6023059.png)
![6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B6023066.png)
